molecular formula C21H21NO4 B13624433 3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid

3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid

Cat. No.: B13624433
M. Wt: 351.4 g/mol
InChI Key: BHDMUBZVWRSQOT-UHFFFAOYSA-N
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Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are commonly used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group is a popular protecting group for the amino function in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

On an industrial scale, the production of Fmoc-protected amino acids involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amino acid.

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptide fragments in the presence of coupling reagents like HBTU or DIC.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Peptide Coupling: Reagents such as HBTU, HATU, or DIC in the presence of a base like DIPEA are used for coupling reactions.

Major Products

The major products formed from these reactions include the deprotected amino acid and peptide chains of varying lengths, depending on the specific synthetic goals.

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins, facilitating the study of their structure and function.

    Biology: Employed in the development of peptide-based probes and inhibitors for biological studies.

    Medicine: Utilized in the design of peptide-based therapeutics and vaccines.

    Industry: Applied in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic tools.

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group, which can then participate in further reactions or biological interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
  • 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid is unique due to its cyclopentane ring, which imparts specific steric and electronic properties that can influence the conformation and reactivity of the resulting peptides. This makes it a valuable tool in the synthesis of cyclic peptides and other constrained peptide structures.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDMUBZVWRSQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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